molecular formula C22H29NO4 B233900 17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one CAS No. 154711-64-5

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one

Katalognummer B233900
CAS-Nummer: 154711-64-5
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: HHLFEKGPFKSEJX-STZQEDGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one, commonly known as CYCLOFO, is a synthetic opioid that belongs to the class of morphinan derivatives. It was first synthesized in 1979 by researchers at the University of Kentucky. CYCLOFO has been found to have potent analgesic properties and has been studied extensively for its potential use in pain management.

Wirkmechanismus

CYCLOFO acts as an agonist at the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. The activation of these receptors leads to the inhibition of the release of neurotransmitters involved in the transmission of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
CYCLOFO has been found to have potent analgesic effects, which are mediated by its actions at the mu-opioid receptor. It has also been shown to have sedative and respiratory depressant effects, which are common to all opioids. CYCLOFO has a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

Vorteile Und Einschränkungen Für Laborexperimente

CYCLOFO has several advantages for use in lab experiments. It has potent analgesic properties and has been shown to be effective in the treatment of both acute and chronic pain. It also has a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction. However, CYCLOFO has several limitations for use in lab experiments. It has sedative and respiratory depressant effects, which can complicate the interpretation of results. It also has a narrow therapeutic window, meaning that the difference between the effective dose and the toxic dose is small.

Zukünftige Richtungen

There are several future directions for research on CYCLOFO. One area of research is the development of new formulations of CYCLOFO that can be administered via different routes, such as transdermal patches or sublingual tablets. Another area of research is the development of new analogs of CYCLOFO that have improved pharmacokinetic properties and reduced side effects. Finally, there is a need for further research on the efficacy and safety of CYCLOFO in the treatment of opioid addiction.

Synthesemethoden

The synthesis of CYCLOFO involves a series of chemical reactions starting from the precursor compound, 3-hydroxy-N-methylmorphinan. The first step involves the protection of the hydroxyl group using a benzyl group. This is followed by the reduction of the ketone group using sodium borohydride to give the corresponding alcohol. The alcohol is then converted to the corresponding mesylate, which is subsequently reacted with cyclopropylmethyl magnesium bromide to give CYCLOFO.

Wissenschaftliche Forschungsanwendungen

CYCLOFO has been extensively studied for its potential use as an analgesic agent. It has been found to have potent analgesic properties and has been shown to be effective in the treatment of both acute and chronic pain. CYCLOFO has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

Eigenschaften

CAS-Nummer

154711-64-5

Produktname

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one

Molekularformel

C22H29NO4

Molekulargewicht

371.5 g/mol

IUPAC-Name

(1R,9R,10S)-17-(cyclopropylmethyl)-4-hydroxy-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C22H29NO4/c1-26-20-17(25)6-5-15-11-18-22(27-2)8-7-16(24)12-21(22,19(15)20)9-10-23(18)13-14-3-4-14/h5-6,14,18,25H,3-4,7-13H2,1-2H3/t18-,21-,22-/m1/s1

InChI-Schlüssel

HHLFEKGPFKSEJX-STZQEDGTSA-N

Isomerische SMILES

COC1=C(C=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5)O

SMILES

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O

Kanonische SMILES

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O

Synonyme

3-hydroxycyprodime

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.